molecular formula C9H14O3 B13985449 3,3,5,5-Tetramethyloxane-2,4-dione CAS No. 86096-13-1

3,3,5,5-Tetramethyloxane-2,4-dione

Cat. No.: B13985449
CAS No.: 86096-13-1
M. Wt: 170.21 g/mol
InChI Key: OKUIGOUHLICAHO-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyloxane-2,4-dione, also known as Trimethadione, is a chemical compound with the molecular formula C6H9NO3. It is a solid powder that ranges from colorless to slightly yellow in appearance. This compound is known for its stability at room temperature but is hygroscopic, meaning it absorbs moisture from the air .

Preparation Methods

3,3,5,5-Tetramethyloxane-2,4-dione can be synthesized through various methods. One common synthetic route involves the reaction of glutarimide with methyl ethylenediamine. The reaction conditions typically include an inert atmosphere and room temperature to ensure the stability of the compound . Industrial production methods often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,3,5,5-Tetramethyloxane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,5,5-Tetramethyloxane-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyloxane-2,4-dione involves its interaction with molecular targets such as T-type calcium channels. By blocking these channels, the compound exerts its anticonvulsant effects, reducing the occurrence of seizures. The pathways involved include the modulation of calcium ion flow, which is crucial for neuronal activity .

Comparison with Similar Compounds

3,3,5,5-Tetramethyloxane-2,4-dione can be compared with other similar compounds, such as:

    3,5,5-Trimethyloxazolidine-2,4-dione: Another oxazolidinedione compound with similar anticonvulsant properties.

    3,3’,5,5’-Tetramethylbenzidine: A compound used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).

The uniqueness of this compound lies in its specific molecular structure and its effectiveness as an anticonvulsant agent .

Properties

CAS No.

86096-13-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3,3,5,5-tetramethyloxane-2,4-dione

InChI

InChI=1S/C9H14O3/c1-8(2)5-12-7(11)9(3,4)6(8)10/h5H2,1-4H3

InChI Key

OKUIGOUHLICAHO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C(C1=O)(C)C)C

Origin of Product

United States

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